2,6-DIFLUORO-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE
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Overview
Description
2,6-Difluoro-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a piperidine ring attached to a pyrimidine moiety, and a benzamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the following steps:
Formation of 2,6-difluorobenzoyl chloride: This can be achieved by reacting 2,6-difluorobenzoic acid with thionyl chloride.
Synthesis of the pyrimidine intermediate: The pyrimidine ring can be constructed through a series of reactions starting from appropriate precursors such as 4-methyl-6-(piperidin-1-yl)pyrimidine.
Coupling reaction: The final step involves the coupling of the pyrimidine intermediate with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological targets is required.
Biological Research: It can be employed in studies to understand the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Chemical Biology: The compound can serve as a tool to probe biological pathways and mechanisms, aiding in the identification of new drug targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzamide: A simpler analog lacking the pyrimidine and piperidine moieties.
4-Methyl-6-(piperidin-1-yl)pyrimidine: A related compound without the benzamide group.
N-(2,6-Difluorobenzoyl)piperidine: A structurally similar compound with a different substitution pattern.
Uniqueness
2,6-Difluoro-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide is unique due to the combination of its fluorinated benzamide structure with the pyrimidine and piperidine moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2,6-difluoro-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O/c1-12-10-16(24-8-3-2-4-9-24)23-15(22-12)11-21-18(25)17-13(19)6-5-7-14(17)20/h5-7,10H,2-4,8-9,11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKYXBKDDWTHHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=C(C=CC=C2F)F)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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